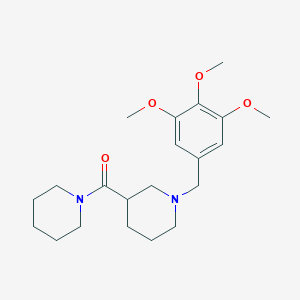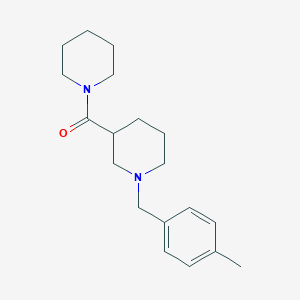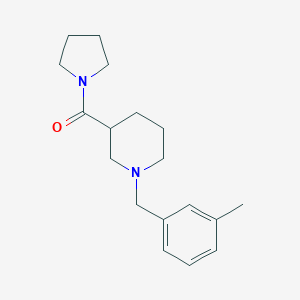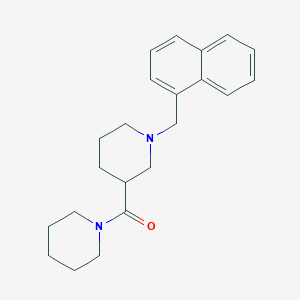![molecular formula C18H28BrN3O B247372 4-Bromo-2-{[4-(4-ethyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247372.png)
4-Bromo-2-{[4-(4-ethyl-1-piperazinyl)-1-piperidinyl]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-{[4-(4-ethyl-1-piperazinyl)-1-piperidinyl]methyl}phenol, also known as BRL-37344, is a selective β3-adrenergic receptor agonist. It is a chemical compound that has been widely studied in the scientific community for its potential applications in the fields of obesity, diabetes, and cardiovascular diseases.
Mécanisme D'action
4-Bromo-2-{[4-(4-ethyl-1-piperazinyl)-1-piperidinyl]methyl}phenol acts as a selective agonist of the β3-adrenergic receptor, which is primarily expressed in adipose tissue. Activation of this receptor leads to increased lipolysis and thermogenesis, resulting in increased energy expenditure and reduced body weight.
Biochemical and Physiological Effects:
In addition to its effects on body weight and energy expenditure, 4-Bromo-2-{[4-(4-ethyl-1-piperazinyl)-1-piperidinyl]methyl}phenol has also been shown to have other biochemical and physiological effects. It has been reported to improve insulin sensitivity and glucose tolerance, suggesting that it may have potential applications in the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Bromo-2-{[4-(4-ethyl-1-piperazinyl)-1-piperidinyl]methyl}phenol in lab experiments is its selectivity for the β3-adrenergic receptor, which allows for more targeted and specific effects. However, one limitation is that the effects of 4-Bromo-2-{[4-(4-ethyl-1-piperazinyl)-1-piperidinyl]methyl}phenol may vary depending on the species and strain of animal used in the experiment.
Orientations Futures
There are several potential future directions for research on 4-Bromo-2-{[4-(4-ethyl-1-piperazinyl)-1-piperidinyl]methyl}phenol. One area of interest is the development of more potent and selective agonists of the β3-adrenergic receptor, which may have even greater therapeutic potential. Additionally, further research is needed to fully understand the mechanisms underlying the effects of 4-Bromo-2-{[4-(4-ethyl-1-piperazinyl)-1-piperidinyl]methyl}phenol on energy metabolism and glucose homeostasis. Finally, clinical trials are needed to determine the safety and efficacy of 4-Bromo-2-{[4-(4-ethyl-1-piperazinyl)-1-piperidinyl]methyl}phenol in humans.
Méthodes De Synthèse
The synthesis of 4-Bromo-2-{[4-(4-ethyl-1-piperazinyl)-1-piperidinyl]methyl}phenol involves several steps, including the reaction of 4-bromo-2-nitrophenol with 4-(4-ethyl-1-piperazinyl)-1-piperidinecarboxaldehyde to yield the intermediate product. This intermediate is then subjected to reduction and cyclization reactions to produce the final product, 4-Bromo-2-{[4-(4-ethyl-1-piperazinyl)-1-piperidinyl]methyl}phenol.
Applications De Recherche Scientifique
4-Bromo-2-{[4-(4-ethyl-1-piperazinyl)-1-piperidinyl]methyl}phenol has been extensively studied for its potential use in the treatment of obesity and related metabolic disorders. It has been shown to increase energy expenditure and reduce body weight in animal models, suggesting that it may be a promising therapeutic agent for the treatment of obesity.
Propriétés
Formule moléculaire |
C18H28BrN3O |
|---|---|
Poids moléculaire |
382.3 g/mol |
Nom IUPAC |
4-bromo-2-[[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]methyl]phenol |
InChI |
InChI=1S/C18H28BrN3O/c1-2-20-9-11-22(12-10-20)17-5-7-21(8-6-17)14-15-13-16(19)3-4-18(15)23/h3-4,13,17,23H,2,5-12,14H2,1H3 |
Clé InChI |
YBFPTZJGLMYERY-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2CCN(CC2)CC3=C(C=CC(=C3)Br)O |
SMILES canonique |
CCN1CCN(CC1)C2CCN(CC2)CC3=C(C=CC(=C3)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247291.png)
![N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247292.png)


![Azepan-1-yl[1-(4-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B247301.png)

![1-{[1-(2,3,4-Trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247304.png)
![3-(1-Piperidinylcarbonyl)-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B247305.png)


![1-{[1-(3-Methylbenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247308.png)
![1-Piperidinyl-[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B247310.png)

![1-{[1-(1-Naphthylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247312.png)